molecular formula C20H32ClNO B023687 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride CAS No. 447407-36-5

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

Cat. No. B023687
M. Wt: 337.9 g/mol
InChI Key: HJCOVULGUXGGSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where precursors like piperidine derivatives undergo various processes including condensation, substitution, and cyclization. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides have been prepared for biological activity testing, indicating a methodological approach to synthesizing piperidine-related compounds that may share synthesis pathways with our compound of interest (Y. Tung, 1957).

Molecular Structure Analysis

Crystallography and X-ray diffraction techniques are commonly used to determine the molecular structures of compounds. For example, the molecular and crystal structures of certain hydroxy derivatives of hydropyridine were determined, highlighting the significance of hydrogen bonds in molecular packing within crystals (L. Kuleshova & V. Khrustalev, 2000). These methodologies can be applied to study the intricate structure of "4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride".

Chemical Reactions and Properties

The chemical behavior of piperidine derivatives is influenced by substitutions on the piperidine ring, affecting their reactivity and interaction with other chemicals. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate how modifications to the piperidine structure can yield compounds with significant biological activities (H. Sugimoto et al., 1990).

Scientific Research Applications

  • Medicinal Applications :

    • 4-Phenyl-2-butanone is used in medicine for reducing inflammation and aiding in codeine production (Zhang, 2005).
    • Piperidin-4-one derivatives synthesized using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone have shown effectiveness in solid-phase synthesis, with potential medical applications (Barco et al., 1998).
    • 1,3-Diphenyl-4-(4-substituted piperidinyl)-1-butanone derivatives have been studied as potential new psychotropic agents (Sato & Uchimaru, 1981).
    • Some derivatives exhibit potent neuroleptic activity with fewer side effects compared to traditional medications like haloperidol (Sato et al., 1978).
  • Chemical Applications :

    • The compound has been used in the scalable two-step continuous flow synthesis of nabumetone and related 4-aryl-2-butanones, indicating its potential for large-scale production of pharmaceuticals and aroma compounds (Viviano et al., 2011).
  • Other Applications :

    • Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity (Rehman et al., 2018).
    • A hydrophobic 5-HT4 receptor agonist derived from this compound improved learning and memory performance in animal models (Marchetti et al., 2000).

properties

IUPAC Name

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCOVULGUXGGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433246
Record name AC 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

CAS RN

447407-36-5
Record name AC 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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